6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride
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Overview
Description
6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant applications in medicinal chemistry and drug development due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated precursors. One common method includes the use of 2-aminopyridine and an iodo-substituted reagent under specific reaction conditions, such as the presence of a base and a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
6-Bromoimidazo[1,2-a]pyridin-2-amine: Another halogenated derivative with comparable reactivity and biological activity.
2-Aminoimidazo[1,2-a]pyridine: A non-halogenated analogue with distinct chemical properties
Uniqueness
6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Properties
Molecular Formula |
C7H7ClIN3 |
---|---|
Molecular Weight |
295.51 g/mol |
IUPAC Name |
6-iodoimidazo[1,2-a]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H6IN3.ClH/c8-5-1-2-7-10-6(9)4-11(7)3-5;/h1-4H,9H2;1H |
InChI Key |
BPRNRPVNKWTDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)N.Cl |
Origin of Product |
United States |
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